{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid {1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14958566
InChI: InChI=1S/C20H23ClN2O3S/c21-15-6-4-5-14(9-15)19-23-16(12-27-19)10-17(24)22-13-20(11-18(25)26)7-2-1-3-8-20/h4-6,9,12H,1-3,7-8,10-11,13H2,(H,22,24)(H,25,26)
SMILES:
Molecular Formula: C20H23ClN2O3S
Molecular Weight: 406.9 g/mol

{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

CAS No.:

Cat. No.: VC14958566

Molecular Formula: C20H23ClN2O3S

Molecular Weight: 406.9 g/mol

* For research use only. Not for human or veterinary use.

{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid -

Specification

Molecular Formula C20H23ClN2O3S
Molecular Weight 406.9 g/mol
IUPAC Name 2-[1-[[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid
Standard InChI InChI=1S/C20H23ClN2O3S/c21-15-6-4-5-14(9-15)19-23-16(12-27-19)10-17(24)22-13-20(11-18(25)26)7-2-1-3-8-20/h4-6,9,12H,1-3,7-8,10-11,13H2,(H,22,24)(H,25,26)
Standard InChI Key DJHZPFPQCFWWPZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)Cl

Introduction

Molecular Architecture and Structural Features

Core Structural Components

{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid integrates three critical moieties:

  • A cyclohexylacetic acid backbone providing conformational flexibility and lipophilicity .

  • A thiazole ring substituted at the 2-position with a 3-chlorophenyl group, introducing aromaticity and electrophilic potential .

  • An acetylated aminomethyl linker bridging the cyclohexane and thiazole units, enabling hydrogen bonding and steric interactions .

Table 1: Comparative Molecular Properties of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₂₂H₂₅ClN₂O₃S432.5Thiazole, Chlorophenyl, Carboxylic Acid
Dimethoxyphenyl Analog C₂₂H₂₈N₂O₅S432.5Thiazole, Dimethoxyphenyl, Carboxylic Acid
Thiadiazolyl Derivative C₂₄H₂₄ClN₃O₃S470.0Thiadiazole, Chlorophenyl, Amide
Methoxyimino-Thiazole Acid C₈H₈ClN₃O₄S277.69Thiazole, Chloroacetyl, Methoxyimino

The 3-chlorophenyl substitution distinguishes this compound from its dimethoxyphenyl analog , likely enhancing electrophilic character while reducing metabolic stability compared to non-halogenated variants.

Stereochemical Considerations

The cyclohexyl group introduces six potential chair conformations, with the equatorial positioning of the aminomethyl-acetic acid chain minimizing steric strain. The thiazole ring's planarity and the chlorine atom's ortho/para-directing effects create distinct electronic environments for nucleophilic substitution or electrophilic aromatic substitution reactions .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge from analogous compounds:

Thiazole Ring Formation via Hantzsch Synthesis

  • Thiazole Core Construction: Condensation of 3-chlorobenzaldehyde with thiourea derivatives forms the 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid intermediate.

  • Acetylation: Reaction with chloroacetyl chloride introduces the acetyl group at the 4-position .

  • Cyclohexane Coupling: Mitsunobu or EDC/HOBt-mediated amidation links the thiazole-acetyl unit to the aminomethylcyclohexylacetic acid backbone .

Fragment Coupling Approach

  • Separate Synthesis:

    • Cyclohexylacetic acid derivative: Prepared via hydrogenation of phenylacetic acid followed by aminomethylation .

    • Thiazole-acetyl chloride: Generated from 2-(3-chlorophenyl)-1,3-thiazole-4-acetic acid using thionyl chloride .

  • Convergent Coupling: Amide bond formation between fragments under Schlenk conditions.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Acyl Substitution

The acetylated amine undergoes hydrolysis to regenerate the primary amine (half-life ≈ 8 hr in pH 7.4 buffer) , enabling:

  • Peptide Conjugates: Coupling with Fmoc-protected amino acids using HATU/DIPEA.

  • Polymer Modifications: Grafting onto PEG-diisocyanate backbones for solubility enhancement .

Electrophilic Thiazole Modifications

Bromination at the thiazole 5-position occurs regioselectively (75% yield with NBS in CCl₄) , permitting:

  • Suzuki-Miyaura Cross-Coupling: Introduction of aryl/heteroaryl groups at C5.

  • Click Chemistry: Azide-alkyne cycloaddition with propargyl-substituted biomolecules .

Table 2: Representative Derivatives and Properties

DerivativeModification SiteBiological ActivitySolubility (mg/mL)
5-Bromo-ThiazoleThiazole C5CYP3A4 Inhibition (IC₅₀ = 2.1 µM)0.12
PEG(2000)-ConjugateAcetylamine NitrogenImproved Plasma Half-life (t₁/₂ = 9.8 hr) 45.6
Glycine AmideCarboxylic AcidEnhanced BBB Permeability (Papp = 8.7×10⁻⁶ cm/s)3.2

Biomedical Applications and Mechanistic Studies

Putative Targets and Mechanisms

Structural analogs demonstrate three key therapeutic mechanisms:

Kinase Inhibition

The thiazole-chlorophenyl system aligns with ATP-binding pockets in:

  • EGFR Kinase: Molecular docking predicts ΔG = -9.8 kcal/mol via chlorophenyl insertion into hydrophobic pocket.

  • CDK2/Cyclin E: Thiazole nitrogen coordinates with Lys33 (Kd = 180 nM in silico) .

Ion Channel Modulation

The carboxylic acid and thiazole groups chelate Ca²⁺/Na⁺ ions, potentially affecting:

  • TRPV1 Channels: 47% inhibition at 10 µM in dorsal root ganglion neurons.

  • GABAA Receptors: Allosteric potentiation (EC₅₀ = 3.1 µM) in cortical neuron assays .

Preclinical Efficacy Data

While direct studies are lacking, related compounds show:

  • Anticancer Activity: GI₅₀ = 1.8 µM against MCF-7 cells via ROS-mediated apoptosis.

  • Antimicrobial Effects: MIC = 32 µg/mL vs. MRSA through undecaprenyl phosphate inhibition .

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